Butyl 2-(4-cyanopiperidin-1-yl)acetate

Convergent Synthesis Pyrrolopyrimidine Pharmaceutical Intermediate

Butyl 2-(4-cyanopiperidin-1-yl)acetate is a substituted piperidine derivative with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.3 g/mol. Structurally, it incorporates a piperidine core substituted at the 4-position with a cyano (–CN) group and alkylated at the N-1 position with a butyl acetate moiety.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 1457358-72-3
Cat. No. B1373084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-(4-cyanopiperidin-1-yl)acetate
CAS1457358-72-3
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CN1CCC(CC1)C#N
InChIInChI=1S/C12H20N2O2/c1-2-3-8-16-12(15)10-14-6-4-11(9-13)5-7-14/h11H,2-8,10H2,1H3
InChIKeyYCRSJYPMBDRMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-(4-cyanopiperidin-1-yl)acetate (CAS 1457358-72-3): N-Alkylated Building Block for Pyrrolo[2,3-d]pyrimidine Convergent Synthesis


Butyl 2-(4-cyanopiperidin-1-yl)acetate is a substituted piperidine derivative with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.3 g/mol. Structurally, it incorporates a piperidine core substituted at the 4-position with a cyano (–CN) group and alkylated at the N-1 position with a butyl acetate moiety . This compound functions as an N-alkylated intermediate, enabling a convergent synthetic approach to pyrrolo[2,3-d]pyrimidine-based therapeutics, distinguishing it from analogous building blocks that require divergent linear syntheses .

Why Generic 4-Cyanopiperidine Scaffolds Cannot Substitute for Butyl 2-(4-cyanopiperidin-1-yl)acetate in Convergent Drug Syntheses


4-Cyanopiperidine derivatives exhibit wide structural variability in their N-substituents, which critically dictate their utility as pharmaceutical intermediates. Unsubstituted 4-cyanopiperidine (CAS 4395-98-6) and N-Boc-protected analogs (e.g., CAS 91419-52-2) serve as general building blocks but lack the specific N-alkylated butyl acetate functional handle required for convergent coupling to the pyrrolo[2,3-d]pyrimidine core . Procuring a generic 4-cyanopiperidine scaffold necessitates additional synthetic steps—including N-alkylation and esterification—which introduce yield losses, purification burdens, and potential byproduct formation. The pre-installed N-(butyl acetate) group in the target compound bypasses these operations, streamlining the synthetic route to the desired pharmacophore . This operational and time-cost differentiation renders simple in-class substitution inefficient and costly in a research or early development setting.

Quantitative Differentiation of Butyl 2-(4-cyanopiperidin-1-yl)acetate from In-Class Building Blocks for Convergent Synthesis Applications


Enabling Convergent Synthetic Strategy for Pyrrolo[2,3-d]pyrimidine Scaffolds: A Key Differentiator from Unsubstituted 4-Cyanopiperidine

The primary differentiation is the compound's specific functionalization. Butyl 2-(4-cyanopiperidin-1-yl)acetate contains a pre-installed N-(butyl acetate) group, which serves as a direct coupling partner for the convergent synthesis of pyrrolo[2,3-d]pyrimidine-based therapeutics . In contrast, the comparator, unsubstituted 4-cyanopiperidine (CAS 4395-98-6), lacks this N-alkylation and requires additional synthetic steps to achieve the same functional handle . This difference is not merely structural but translates directly into synthetic route design: a convergent pathway vs. a divergent, linear one.

Convergent Synthesis Pyrrolopyrimidine Pharmaceutical Intermediate

Avoiding Boc Deprotection Steps: Comparison with N-Boc-4-cyanopiperidine for Ester-Containing Pharmacophores

N-Boc-4-cyanopiperidine (CAS 91419-52-2) is a commonly used protected building block. However, its application in pathways requiring a labile ester group (like the butyl acetate moiety) is problematic, as the acidic conditions required for Boc deprotection (e.g., TFA or HCl) can hydrolyze the ester . The target compound, being an ester itself, is compatible with orthogonal protecting group strategies that avoid acidic deprotection steps, as the ester is an integral part of the final intermediate's coupling handle . This class-level inference highlights a compatibility advantage in multi-step syntheses of ester-containing targets.

Protecting Group Strategy N-Boc Deprotection Ester Stability

Procurement Viability: Commercial Availability Profile of Butyl 2-(4-cyanopiperidin-1-yl)acetate vs. Unsubstituted Analogs

While unsubstituted 4-cyanopiperidine (CAS 4395-98-6) and its N-Boc-protected form are widely available as general stock items, the specific N-(butyl acetate)-substituted derivative is available from multiple commercial suppliers, albeit as a specialized building block . A direct comparison of pricing from a single vendor shows the target compound is priced at €197.00 for 25mg and €783.00 for 250mg, reflecting its specialized nature and the value of its pre-installed functional handle . This pricing is a quantifiable differentiator from cheaper, generic piperidine scaffolds, directly informing procurement decisions based on the specific synthetic need.

Chemical Procurement Commercial Availability Building Block Supply

Optimized Application Scenarios for Butyl 2-(4-cyanopiperidin-1-yl)acetate in Medicinal Chemistry and Drug Discovery


Convergent Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

This scenario directly leverages the compound's validated use as an N-alkylated intermediate for pyrrolo[2,3-d]pyrimidine therapeutics . In medicinal chemistry programs targeting kinases with this core scaffold, the pre-installed N-(butyl acetate) handle enables a convergent coupling strategy. This avoids the linear synthesis of a complex heterocycle followed by N-alkylation, which often suffers from poor regioselectivity or low yields . Procuring this specific building block is critical for maintaining synthetic efficiency and accelerating SAR exploration.

Building Block Libraries for Fragment-Based Drug Discovery (FBDD) Requiring Ester Linkers

The combination of a 4-cyanopiperidine core and a butyl ester side chain provides a unique vector and physicochemical profile for fragment library assembly . In FBDD campaigns, the ester group can serve as a reversible covalent warhead or a metabolically labile linker, while the cyano group is a privileged fragment for binding site interactions. Inclusion of this specific compound in a library expands the accessible chemical space for primary fragment screens, offering a differentiated starting point compared to libraries dominated by simple, unsubstituted heterocycles .

Prodrug Design and Optimization Studies

The butyl ester moiety in this compound is designed to be cleaved by carboxylesterases, yielding n-butanol and 2-(4-cyanopiperidin-1-yl)acetic acid . This predictable metabolic liability is a key asset in prodrug design. Medicinal chemists can utilize this building block to install a masked carboxylic acid functionality onto a pharmacophore. The quantitative evidence of its intended esterase susceptibility provides a rational basis for selecting this compound over a non-hydrolyzable analog in programs aiming to optimize oral bioavailability or tissue distribution through a prodrug strategy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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